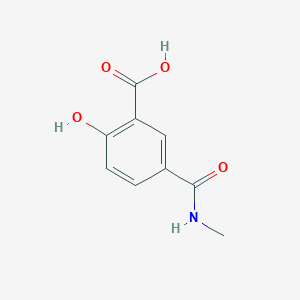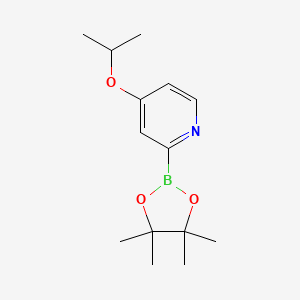
4-Isopropoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER is a boronic ester derivative commonly used in organic synthesis. Boronic esters are valuable intermediates in the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a useful reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER typically involves the borylation of pyridine derivatives. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with aryl halides or vinyl halides . The reaction is usually catalyzed by palladium complexes and requires a base such as potassium carbonate. The reaction conditions are generally mild, and the product can be purified through standard chromatographic techniques.
Industrial Production Methods
Industrial production of boronic esters, including 4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER, often involves large-scale borylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification methods, such as crystallization and distillation, further enhances the quality of the final product.
化学反应分析
Types of Reactions
4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling boronic esters with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic or basic conditions.
Oxidation: Boronic esters can be oxidized to form alcohols or other oxygen-containing compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the borylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products Formed
Biaryls: Formed through Suzuki-Miyaura coupling.
Alcohols: Formed through oxidation of the boronic ester group.
Hydrocarbons: Formed through protodeboronation.
科学研究应用
4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER is widely used in scientific research due to its versatility and reactivity. Some applications include:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Materials Science: Used in the preparation of polymers and advanced materials with specific properties.
Biological Research: Utilized in the development of probes and sensors for detecting biological molecules.
作用机制
The mechanism of action of 4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER in chemical reactions involves the formation of a boron-carbon bond, which can undergo various transformations. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
4-Pyridineboronic Acid Pinacol Ester: Similar structure but without the isopropoxy group.
Isopropenylboronic Acid Pinacol Ester: Contains an isopropenyl group instead of an isopropoxy group.
Uniqueness
4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER is unique due to its isopropoxy group, which can influence its reactivity and stability. This makes it a valuable reagent in specific synthetic applications where other boronic esters may not be as effective.
属性
分子式 |
C14H22BNO3 |
|---|---|
分子量 |
263.14 g/mol |
IUPAC 名称 |
4-propan-2-yloxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H22BNO3/c1-10(2)17-11-7-8-16-12(9-11)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 |
InChI 键 |
NQHXMWUXBNBGRX-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


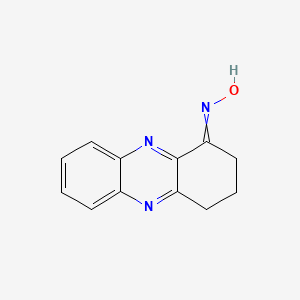
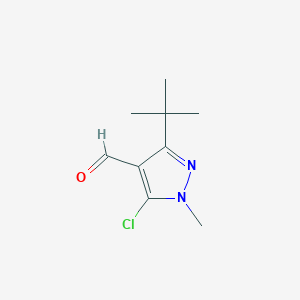

![4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14847412.png)
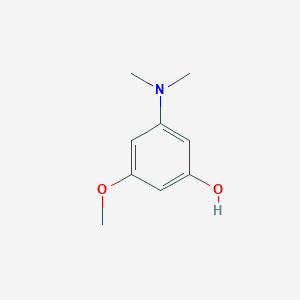
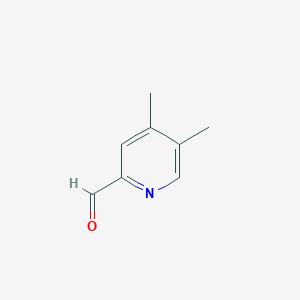
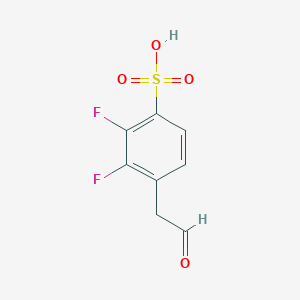
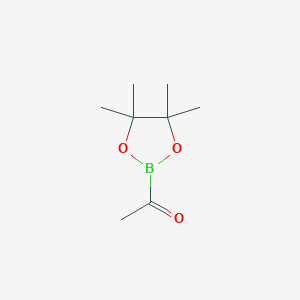


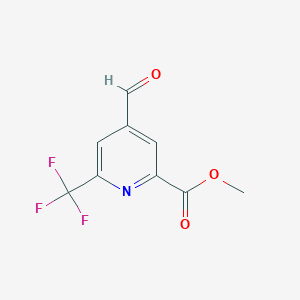
![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
![Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14847479.png)
